2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C11H16FNO4. It is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl group, and a fluoroacetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.
Fluoroacetic Acid Moiety Addition: The fluoroacetic acid moiety is added through nucleophilic substitution reactions.
Industrial Production Methods
This includes optimizing reaction conditions, using flow microreactor systems for efficiency, and ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoroacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. The fluoroacetic acid moiety plays a crucial role in these interactions, often leading to the formation of stable enzyme-inhibitor complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid: Similar structure but different stereochemistry.
tert-Butyl 2-fluoroacetate: Lacks the pyrrolidine ring but contains the fluoroacetic acid moiety.
Uniqueness
2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid is unique due to its combination of a pyrrolidine ring, a tert-butoxycarbonyl group, and a fluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C11H16FNO4 |
---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
(2E)-2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-ylidene]acetic acid |
InChI |
InChI=1S/C11H16FNO4/c1-11(2,3)17-10(16)13-6-4-5-7(13)8(12)9(14)15/h4-6H2,1-3H3,(H,14,15)/b8-7+ |
InChI-Schlüssel |
KDEJHANCJXRBAW-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N\1CCC/C1=C(/C(=O)O)\F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1=C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.